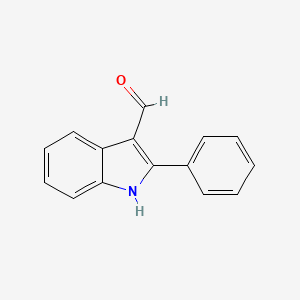

2-Phényl-1H-indole-3-carbaldéhyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Phenyl-1H-indole-3-carbaldehydes and related compounds has been explored through various methods, including gold(I)-catalyzed cycloisomerization and metal-free synthesis in water, demonstrating the compound's accessibility through different synthetic routes. For instance, a method involving gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols with N-iodosuccinimide (NIS) efficiently yields 1H-indole-2-carbaldehydes (Kothandaraman et al., 2011). Another approach utilizes N-iodosuccinimide (NIS)-mediated cyclization in water, highlighting a scalable and environmentally friendly method for synthesizing these compounds (Kothandaraman, Lauw, & Chan, 2013).

Molecular Structure Analysis

The molecular structure and optical properties of related indole derivatives have been studied using both experimental and theoretical approaches, shedding light on the compound's geometrical parameters and electronic structure. For example, the infrared spectrum, structural and optical properties, and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the molecular geometry and potential applications in nonlinear optics (Mary et al., 2015).

Chemical Reactions and Properties

2-Phenyl-1H-indole-3-carbaldehydes participate in a variety of chemical reactions, leading to the formation of diverse organic compounds. These reactions include nucleophilic substitution, which allows for regioselective modifications and the creation of trisubstituted indole derivatives, demonstrating the compound's reactivity and versatility in organic synthesis (Yamada et al., 2009).

Physical Properties Analysis

The physical properties of 2-Phenyl-1H-indole-3-carbaldehydes and related compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystal structures of related compounds have been determined, providing valuable information for the design and development of new materials with specific physical properties (Gonzaga et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-Phenyl-1H-indole-3-carbaldehydes, such as their reactivity with different reagents, stability under various conditions, and the ability to undergo multiple chemical transformations, are fundamental to their utility in synthetic chemistry. Studies on the antimitotic activities of related compounds in human breast cancer cells highlight the biological relevance and potential therapeutic applications of these molecules (Kaufmann et al., 2007).

Applications De Recherche Scientifique

Réactions multicomposants (RMC)

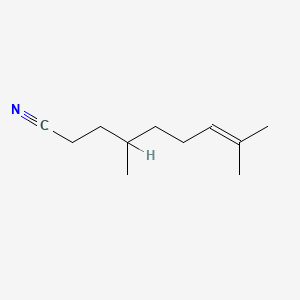

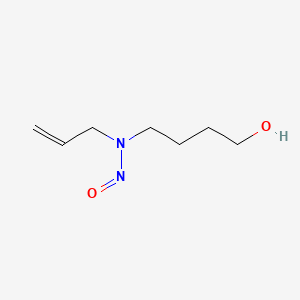

Le 2-Phényl-1H-indole-3-carbaldéhyde et ses dérivés sont des précurseurs chimiques essentiels et efficaces pour la génération de structures biologiquement actives {svg_1}. Ils jouent un rôle important dans les réactions multicomposants (RMC), qui offrent un accès à des molécules complexes {svg_2}. Les RMC sont une stratégie convergente et durable en une étape dans laquelle plus de deux matières premières se combinent par des liaisons covalentes pour donner un seul produit {svg_3}.

Synthèse de molécules actives

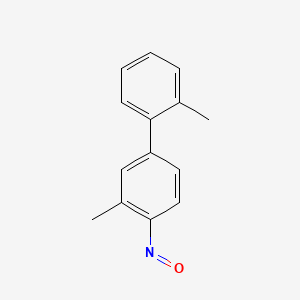

Le this compound et les membres apparentés de la famille des indoles sont des précurseurs idéaux pour la synthèse de molécules actives {svg_4}. Ils sont non seulement considérés comme une clé dans la synthèse de composés pharmaceutiquement actifs et d'alcaloïdes indoliques, mais jouent également un rôle vital en tant que précurseurs pour la synthèse de divers dérivés hétérocycliques {svg_5}.

Propriétés antifongiques

L'indole-3-carbaldéhyde, un composé apparenté, possède des propriétés antifongiques {svg_6}. Il explique en partie la protection contre la chytridiomycose observée chez les espèces d'amphibiens qui portent Janthinobacterium lividum sur leur peau {svg_7}.

Activités biologiques

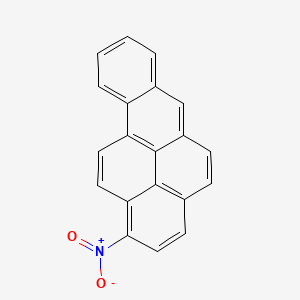

Les dérivés de l'indole possèdent diverses activités biologiques, telles que des activités antivirales, anti-inflammatoires, anticancéreuses, anti-VIH, antioxydantes, antimicrobiennes, antituberculeuses, antidiabétiques, antimalariques, anticholinestérasiques, etc. {svg_8}. Cela a suscité l'intérêt des chercheurs pour la synthèse d'une variété de dérivés de l'indole {svg_9}.

Activité antivirale

Certains dérivés de l'indole ont montré une activité inhibitrice contre les virus de la grippe A et de la Coxsackie B4 {svg_10}. Cela suggère que le this compound pourrait potentiellement être utilisé dans le développement d'agents antiviraux.

Activité anticancéreuse

De nouveaux dérivés de l'indole ont été synthétisés et évalués biologiquement pour leurs effets de déstabilisation des microtubules et leurs activités antiprolifératives contre le panel de lignées cellulaires cancéreuses humaines du National Cancer Institute 60 (NCI60) {svg_11}. Cela indique le potentiel du this compound dans la recherche sur le cancer.

Mécanisme D'action

Target of Action

2-Phenyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors, making it a valuable compound for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in cellular processes, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Indole derivatives, including 2-Phenyl-1H-indole-3-carbaldehyde, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . The affected pathways and their downstream effects can vary widely, depending on the specific biological activity of the compound. For instance, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The lipophilicity and water solubility of a compound can significantly impact its bioavailability .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce a wide range of molecular and cellular changes .

Orientations Futures

The indole scaffold, including 2-Phenyl-1H-indole-3-carbaldehyde, holds promise for the discovery and development of potential anti-tubercular agents . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Furthermore, the role of 2-Phenyl-1H-indole-3-carbaldehyde in atherosclerosis has been explored, suggesting potential future directions in cardiovascular disease research .

Propriétés

IUPAC Name |

2-phenyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-10-13-12-8-4-5-9-14(12)16-15(13)11-6-2-1-3-7-11/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIFXODAHZPTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346575 | |

| Record name | 2-Phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25365-71-3 | |

| Record name | 2-Phenyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-Phenyl-1H-indole-3-carbaldehyde synthesized?

A1: The synthesis of 2-Phenyl-1H-indole-3-carbaldehyde involves a two-step process []. First, 2-Phenyl indole is synthesized via Fischer Indole Synthesis using AcetoPhenyl hydrazine and Polyphosphoric acid (PPA) []. Alternatively, 2-Phenyl Indole can be synthesized directly from Acetophenone using concentrated H2SO4 []. Subsequently, 2-Phenyl-1H-indole-3-carbaldehyde is synthesized from 2-Phenyl Indole through the Vilsmeier reaction, employing Phosphorous oxychloride in DMF [].

Q2: What analytical techniques were used to characterize the synthesized 2-Phenyl-1H-indole-3-carbaldehyde?

A2: While the specific analytical techniques employed are not detailed in the abstract, the authors indicate that the synthesized derivatives, including 2-Phenyl-1H-indole-3-carbaldehyde, underwent "instrumental analysis" []. This likely encompasses techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation. Additionally, melting point determination and elemental analysis might have been performed for compound characterization.

Q3: Beyond instrumental analysis, were any computational studies performed on 2-Phenyl-1H-indole-3-carbaldehyde and its derivatives?

A3: Yes, the synthesized indole derivatives, including 2-Phenyl-1H-indole-3-carbaldehyde, were subjected to molecular docking studies []. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This information can provide insights into potential biological targets and the binding affinities of these compounds.

Q4: Were any biological activities reported for 2-Phenyl-1H-indole-3-carbaldehyde or its related derivatives?

A4: Although the provided abstract of the paper focusing on 2-Phenyl-1H-indole-3-carbaldehyde [] doesn't specify the biological targets or assays used, it mentions that the synthesized derivatives were screened for "molecular docking studies," suggesting an interest in potential biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-hydroxyethyl)-N-methylphosphonamidic acid](/img/structure/B1208580.png)